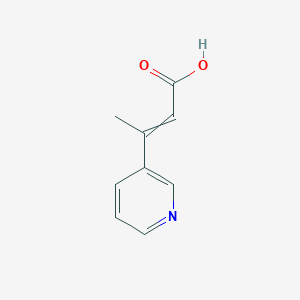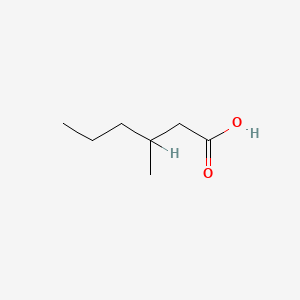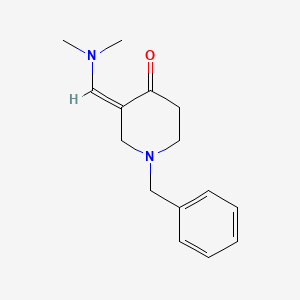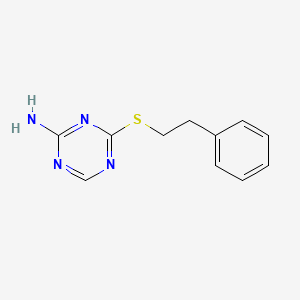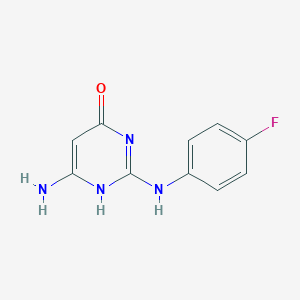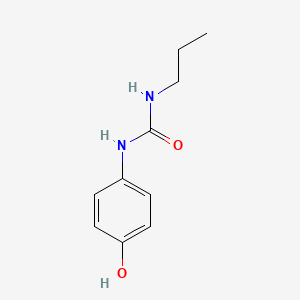
1-(4-Hydroxyphenyl)-3-propylurea
Overview
Description
1-(4-Hydroxyphenyl)-3-propylurea is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-3-propylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-3-propylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications
- Antiproliferative Activity : Research indicates that certain neolignans, including compounds structurally related to 1-(4-Hydroxyphenyl)-3-propylurea, have demonstrated antiproliferative activity on human lung cancer cell lines, suggesting potential applications in cancer therapy (Ma et al., 2017).
Chemical Applications
Synthesis and Characterization : The synthesis and characterization of derivatives of 1-(4-Hydroxyphenyl)-3-propylurea, such as substituted benzoylthiourea derivatives, have been studied extensively. These investigations include spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations, providing insight into their molecular structures and potential applications (Abosadiya et al., 2019).
Dielectric and Thermal Properties : Investigations into the dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, which are structurally related to 1-(4-Hydroxyphenyl)-3-propylurea, have shown promising results. These studies provide valuable information on the material properties of these polymers, which can be applied in various technological fields (Çelik & Coskun, 2018).
Bioremediation Applications
- Biodegradation of Environmental Pollutants : Compounds similar to 1-(4-Hydroxyphenyl)-3-propylurea have been studied for their role in the bioremediation of environmental pollutants like Bisphenol A. Research has shown that certain enzymes can effectively degrade these pollutants, highlighting potential applications in environmental cleanup (Chhaya & Gupte, 2013).
Material Science Applications
- Polymer Reinforcement : Studies have shown that derivatives of 1-(4-Hydroxyphenyl)-3-propylurea can act as effective chain extenders in the creation of bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement, which are crucial for developing new materials (Totaro et al., 2017).
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMSILYBSHTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-propylurea | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7820176.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B7820195.png)
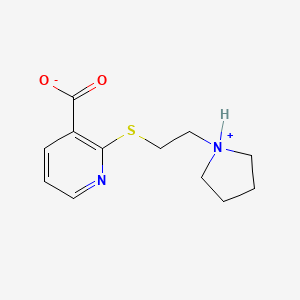
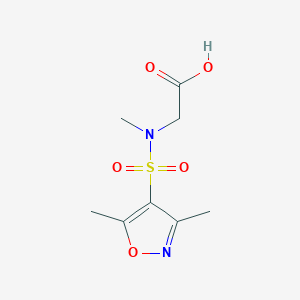
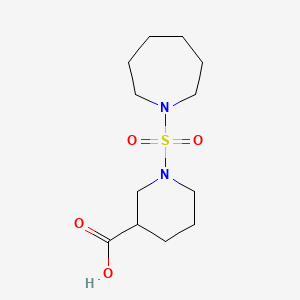
![4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B7820221.png)
